molecular formula C27H33O4P B1345761 Tris(4-isopropylphenyl) phosphate CAS No. 26967-76-0

Tris(4-isopropylphenyl) phosphate

Cat. No.: B1345761
CAS No.: 26967-76-0
M. Wt: 452.5 g/mol
InChI Key: ANVREEJNGJMLOV-UHFFFAOYSA-N
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Description

Tris(4-isopropylphenyl) phosphate is an organophosphate compound with the molecular formula C27H33O4P. It is commonly used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-isopropylphenyl) phosphate can be synthesized through the reaction of 4-isopropylphenol with phosphorus oxychloride in the presence of a base such as potassium phosphate. The reaction typically occurs in an inert atmosphere using solvents like dimethyl sulfoxide and toluene. The process involves heating the reaction mixture to around 60°C for several hours, followed by the addition of hydrogen peroxide to complete the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in closed reactors to minimize exposure to hazardous chemicals. The process involves the reaction of phosphorus oxychloride with phenol derivatives, and the hydrogen chloride gas generated during the reaction is absorbed in water to prevent environmental contamination .

Chemical Reactions Analysis

Types of Reactions: Tris(4-isopropylphenyl) phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is susceptible to partial oxidation by oxidizing agents, which can result in the release of toxic phosphorus oxides .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphorus oxides and substituted organophosphate compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Tris(4-isopropylphenyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(4-isopropylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by promoting the formation of non-flammable gases, thereby inhibiting the propagation of fire .

Comparison with Similar Compounds

  • Tris(2-isopropylphenyl) phosphate
  • Tris(2-butoxyethyl) phosphate
  • Tris(2-chloroethyl) phosphate

Comparison: Tris(4-isopropylphenyl) phosphate is unique due to its specific isopropyl group positioning on the phenyl rings, which influences its physical and chemical properties. Compared to tris(2-isopropylphenyl) phosphate, it has different reactivity and flame-retardant efficiency. Tris(2-butoxyethyl) phosphate and tris(2-chloroethyl) phosphate have different alkyl groups, which affect their solubility and application in various materials .

Properties

IUPAC Name

tris(4-propan-2-ylphenyl) phosphate
Source PubChem
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InChI

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ANVREEJNGJMLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O4P
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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DSSTOX Substance ID

DTXSID80858783
Record name Tris(4-isopropylphenyl) phosphate
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Molecular Weight

452.5 g/mol
Source PubChem
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Physical Description

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid.
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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CAS No.

26967-76-0, 2502-15-0
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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Record name Phenol, 4-(1-methylethyl)-, phosphate (3:1)
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Record name Tris(p-isopropylphenyl)phosphate
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Record name Tris(4-isopropylphenyl) phosphate
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Record name Tris(isopropylphenyl) phosphate
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Record name TRIS(P-ISOPROPYLPHENYL)PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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